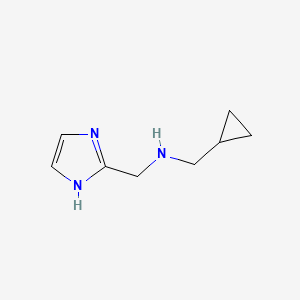

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17762188

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine |

| Standard InChI | InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11) |

| Standard InChI Key | OUZVSCDQTBDIES-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNCC2=NC=CN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine, reflects its two primary components:

-

A cyclopropylmethyl group () providing conformational rigidity.

-

A 1H-imidazol-2-ylmethyl group () contributing aromaticity and hydrogen-bonding capabilities.

The cyclopropane ring introduces strain, potentially enhancing binding specificity in biological systems, while the imidazole ring offers sites for π-π interactions and acid-base reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 151.21 g/mol | |

| IUPAC Name | 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine | |

| Canonical SMILES | C1CC1CNCC2=NC=CN2 | |

| InChI Key | OUZVSCDQTBDIES-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by its amine and imidazole functionalities:

-

Amine Group: Participates in alkylation, acylation, and Schiff base formation.

-

Imidazole Ring: Undergoes electrophilic substitution at the 4- and 5-positions, with the NH group acting as a hydrogen bond donor .

Challenges and Future Directions

Current limitations include:

-

Synthetic Accessibility: Lack of published protocols hinders large-scale production.

-

Pharmacological Data: Absence of binding assays or in vivo studies limits translational potential.

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or imidazole groups to optimize receptor selectivity.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume